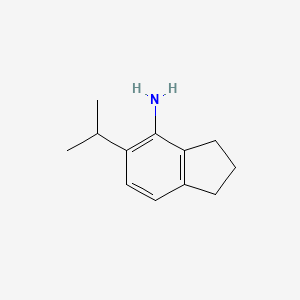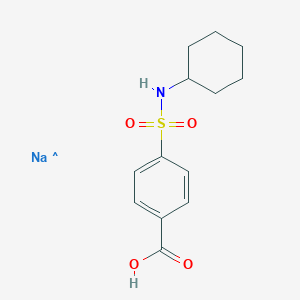
4-(Cyclohexylsulfamoyl)benzoic acid sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylsulfamoyl)benzoic acid sodium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a cyclohexylsulfamoyl group. This compound is often used in research due to its interesting chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylsulfamoyl)benzoic acid sodium typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of benzoic acid with cyclohexylamine and sulfuryl chloride, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylsulfamoyl)benzoic acid sodium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclohexylamine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, cyclohexylamine derivatives, and substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
4-(Cyclohexylsulfamoyl)benzoic acid sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonic acid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylsulfamoyl)benzoic acid sodium involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Sulfamoylbenzoic acid: A sulfonamide derivative of benzoic acid, used in organic synthesis and as a crosslinking reagent.
4-Hydroxybenzoic acid: Known for its use in the preparation of parabens, which are preservatives in cosmetics.
Aminosalicylic acid: An anti-mycobacterial agent used in the treatment of tuberculosis.
Uniqueness
4-(Cyclohexylsulfamoyl)benzoic acid sodium stands out due to its cyclohexylsulfamoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H17NNaO4S |
|---|---|
Peso molecular |
306.34 g/mol |
InChI |
InChI=1S/C13H17NO4S.Na/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11;/h6-9,11,14H,1-5H2,(H,15,16); |
Clave InChI |
IJPINESCWOCCQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12506037.png)
![4-[5-[5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B12506043.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid](/img/structure/B12506054.png)

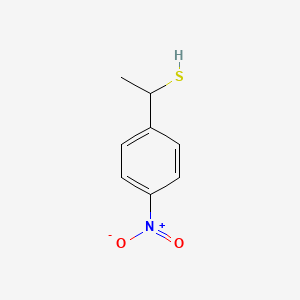
![N-(2-ethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506072.png)
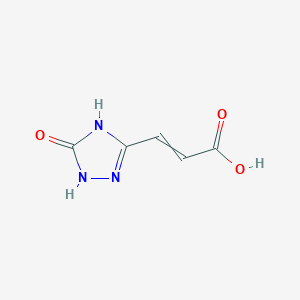
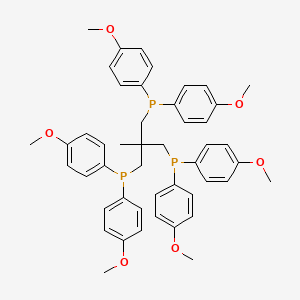
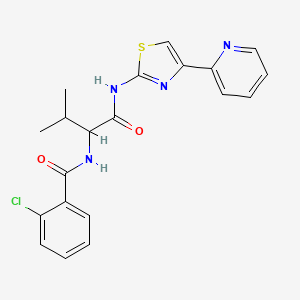
![1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12506094.png)

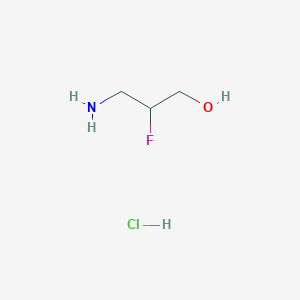
![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)
